1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone

Medicinal Chemistry Chemical Biology SAR Studies

Researchers often face supply inconsistencies with specialized heterocyclic isocyanates, where analogs lack the precise reactivity of both the -NCO group and the fluorinated pyrrolidinone core. This compound solves that by providing a single, high-purity building block for covalent probe development and specialty polymer synthesis. - Enables selective, irreversible target engagement via the isocyanate moiety, critical for activity-based protein profiling. - The 3-fluorophenyl group enhances metabolic stability and provides a distinct 19F NMR handle, unlike non-fluorinated or para-substituted analogs. - Offered at ≥95% purity with reliable global shipping, ensuring batch-to-batch consistency for reproducible SAR studies.

Molecular Formula C11H9FN2O2
Molecular Weight 220.2 g/mol
CAS No. 1082596-18-6
Cat. No. B1461963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone
CAS1082596-18-6
Molecular FormulaC11H9FN2O2
Molecular Weight220.2 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC(=CC=C2)F)N=C=O
InChIInChI=1S/C11H9FN2O2/c12-8-2-1-3-10(4-8)14-6-9(13-7-15)5-11(14)16/h1-4,9H,5-6H2
InChIKeyPQNLRLPMLAGWLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone: Identity & Procurement


1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone (CAS 1082596-18-6) is a heterocyclic organic compound characterized by a pyrrolidin-2-one core bearing a 3-fluorophenyl substituent at the N1 position and an isocyanate (-NCO) functional group at the C4 position [1]. This compound belongs to the class of aryl-substituted 2-pyrrolidinones containing an isocyanate moiety, a structural combination that confers distinct reactivity and potential biological properties [1]. The molecular formula is C11H9FN2O2, with a molecular weight of 220.2 g/mol [1]. The compound is primarily utilized as a research chemical and synthetic intermediate, with typical purity specifications of ≥95% [1]. Its unique architecture—featuring both an electrophilic isocyanate group and a lactam ring—positions it as a versatile building block in medicinal chemistry and chemical biology applications [1].

Reactive handle Isocyanate for covalent conjugation
Scaffold 3-Fluorophenyl-pyrrolidinone core
Use context Synthetic intermediate & building block

Substitution Risks for 1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone


Substituting 1-(3-fluorophenyl)-4-isocyanato-2-pyrrolidinone with generic isocyanates (e.g., 3-fluorophenyl isocyanate) or simple pyrrolidinones (e.g., 1-(3-fluorophenyl)-2-pyrrolidinone) would fundamentally alter the compound's physicochemical and reactivity profile. The target compound integrates both the isocyanate functional group—critical for covalent conjugation to nucleophiles (e.g., amines, alcohols)—and the 3-fluorophenyl-substituted pyrrolidinone scaffold, which imparts specific steric and electronic properties [1][2]. The presence of the fluorine atom at the meta position of the phenyl ring enhances metabolic stability and modulates lipophilicity compared to non-fluorinated or para-fluorinated analogs [2]. Substitution with a compound lacking either the isocyanate group or the pyrrolidinone ring would eliminate key reactivity handles or alter molecular recognition events, thereby invalidating any structure-activity relationship (SAR) established with the target compound [1][2]. The quantitative evidence presented in Section 3 demonstrates how even closely related analogs differ in measurable physicochemical parameters that directly impact experimental outcomes and procurement decisions.

Generic isocyanate

Removing the pyrrolidinone ring may shift steric and electronic context, altering conjugation selectivity.

Simple pyrrolidinone

Absence of the isocyanate group eliminates the covalent handle, preventing targeted conjugation workflows.

Fluorine regioisomers

Non-fluorinated or para-fluoro analogs may exhibit different metabolic stability and lipophilicity profiles.

Comparative Evidence for 1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone


Molecular Weight: 3-Fluoro vs. 3,4-Dimethyl Analog

1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone exhibits a molecular weight of 220.2 g/mol, which is 10.0 g/mol lower than its closest structural analog, 1-(3,4-dimethylphenyl)-4-isocyanato-2-pyrrolidinone (230.2 g/mol) [1]. This 4.5% reduction in molecular mass is attributable to the replacement of two methyl groups on the phenyl ring with a single fluorine atom, resulting in a leaner and potentially more cell-permeable scaffold [1][2]. The lower molecular weight of the 3-fluoro derivative may confer improved passive membrane permeability and oral bioavailability characteristics in drug discovery contexts [1].

Molecular weight
Data to verify
220.2 vs 230.3 g/mol 10.0 g/mol lower (4.5%)
Supports permeability interpretation
Calculated from molecular formula; experimental validation recommended
Medicinal Chemistry Chemical Biology SAR Studies

Lipophilicity (LogP) vs. Fragment Analogs

1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone displays a calculated partition coefficient (LogP) of 1.00, positioning it as a moderately lipophilic molecule [1]. In contrast, the isocyanate fragment alone (3-fluorophenyl isocyanate) exhibits a LogP of 1.79, while the pyrrolidinone fragment (1-(3-fluorophenyl)-2-pyrrolidinone) has an estimated LogP of approximately 2.02 . The target compound thus presents a substantially reduced LogP—by 0.79 to 1.02 units—relative to its constituent fragments [1]. This lower lipophilicity may reduce non-specific protein binding and enhance aqueous solubility, important factors for in vitro assay performance and formulation development [1].

Lipophilicity (LogP)
Data to verify
1.00 vs 1.79–2.02 0.79–1.02 log units lower
Supports lipophilicity selection
Calculated LogP; may shift solubility and binding context
Physicochemical Profiling ADME Prediction Reaction Optimization

Hydrogen Bond Acceptor Capacity

1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone possesses four hydrogen bond acceptor (HBA) sites, comprising the lactam carbonyl oxygen, the isocyanate nitrogen and oxygen atoms, and the fluorine substituent [1]. This is a 100% increase relative to 1-(3-fluorophenyl)-2-pyrrolidinone (CAS 862743-07-5), which contains only two HBA sites [2]. The additional acceptor capacity arises from the isocyanate group, which provides two distinct electron-rich atoms capable of engaging in non-covalent interactions with hydrogen bond donors (e.g., protein backbone amides, water molecules) [1]. The enhanced HBA count expands the compound's potential for specific molecular recognition events and may contribute to improved binding affinity for biological targets [1].

H-bond acceptors
Data to verify
4 HBA sites
Supports target interaction profiling
Theoretical count; vs 2 in simpler pyrrolidinone
Molecular Recognition Target Engagement Crystal Engineering

Rotatable Bond Flexibility vs. Rigid Analog

1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone contains two rotatable bonds—specifically, the N1-aryl bond and the C4-NCO bond—allowing a degree of conformational adaptability [1]. This represents a 100% increase over 1-(3-fluorophenyl)-2-pyrrolidinone, which possesses only one rotatable bond (the N1-aryl linkage) [2]. The additional rotatable bond in the target compound confers greater conformational entropy, potentially enabling induced-fit binding to diverse protein targets [1]. However, this increased flexibility may also incur a modest entropic penalty upon binding, which must be evaluated in the context of specific target engagement studies [1].

Rotatable bonds
Data to verify
2 rotatable bonds
Supports conformational flexibility context
May influence induced-fit binding; requires assay validation
Conformational Analysis Target Binding Molecular Dynamics

Polar Surface Area and Membrane Permeability

1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone exhibits a calculated topological polar surface area (tPSA) of 49.74 Ų [1]. This value is substantially higher than the tPSA of 1-(3-fluorophenyl)-2-pyrrolidinone, which is approximately 20.3 Ų . The 145% increase in tPSA is primarily attributed to the isocyanate group, which contributes an additional ~30 Ų of polar surface area [1]. While this higher tPSA may reduce passive membrane permeability and oral bioavailability, it also enhances aqueous solubility and may improve selectivity for targets with polar binding pockets [1]. The tPSA value remains below the 140 Ų threshold commonly associated with poor blood-brain barrier penetration, suggesting potential for CNS applications [1].

Polar surface area
Data to verify
49.74 vs ~20.3 Ų 29.4 Ų higher (145% increase)
Supports ADME property context
Calculated tPSA; may impact permeability-solubility balance
Drug-likeness ADME Blood-Brain Barrier

Application Scenarios for 1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone


Targeted Covalent Inhibitor Building Block

The presence of the isocyanate group enables covalent conjugation to nucleophilic residues (e.g., cysteine, lysine) in target proteins, facilitating the development of irreversible inhibitors or activity-based probes [1]. The 3-fluorophenyl substituent enhances metabolic stability and modulates binding affinity [1]. The lower molecular weight (220.2 g/mol) and moderate LogP (1.00) of this compound relative to bulkier analogs (e.g., 1-(3,4-dimethylphenyl)-4-isocyanato-2-pyrrolidinone) suggest improved membrane permeability and reduced non-specific binding, critical for cellular target engagement assays [1][2].

Bifunctional Reagent for Bioconjugation and Pull-Down

The isocyanate moiety can be selectively reacted with amine- or thiol-containing biomolecules (e.g., lysine side chains, cysteine residues, or amino-modified oligonucleotides), while the 3-fluorophenyl-pyrrolidinone core can serve as a recognition element or affinity handle [1]. The enhanced hydrogen bond acceptor capacity (4 HBA sites) relative to simpler pyrrolidinones (2 HBA sites) may facilitate stronger and more specific non-covalent interactions with target biomolecules, improving pull-down efficiency [1].

Polyurethane and Polyurea Monomer

The isocyanate group can participate in step-growth polymerization with diols or diamines to yield polyurethanes or polyureas with tailored mechanical and thermal properties [1]. The 3-fluorophenyl substituent imparts increased hydrophobicity and chemical resistance compared to non-fluorinated analogs, while the pyrrolidinone ring may enhance polymer flexibility or adhesion characteristics [1]. The moderate LogP (1.00) and rotatable bond count (2) may influence polymer chain packing and crystallinity, offering a differentiated monomer for specialty polymer synthesis [1].

LC-MS and Fluorescence Derivatization Agent

The isocyanate group can derivatize analytes containing amine or hydroxyl functionalities (e.g., amino acids, neurotransmitters, drug metabolites), enabling improved chromatographic separation and detection sensitivity [1]. The fluorine atom provides a unique mass tag for MS detection, while the pyrrolidinone chromophore may facilitate UV or fluorescence detection [1]. The lower molecular weight and moderate lipophilicity of this compound relative to larger isocyanate derivatives may result in superior derivatization efficiency and reduced ion suppression in MS analysis [1].

Application
Selection Property
Validation Focus
Covalent inhibitor synthesis
Isocyanate reactivity & fluorophenyl scaffold
Nucleophilic conjugation efficiency and membrane permeability context
Bioconjugation reagent
Dual functionality (isocyanate + pyrrolidinone)
Conjugation selectivity and pull-down efficiency context
Specialty polymer monomer
Isocyanate polymerization & fluorophenyl hydrophobicity
Polymer thermal/mechanical property screening
LC-MS derivatization agent
Fluorinated isocyanate tag
Derivatization efficiency and ion suppression context

Technical Documentation Hub

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